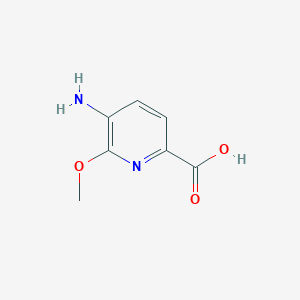

5-Amino-6-methoxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRHSORGLQIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-6-methoxypicolinic Acid and Its Analogs

Introduction

Picolinic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of amino and methoxy functional groups to the pyridine ring can modulate their physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide focuses on the chemical properties of 5-Amino-6-methoxypicolinic acid, a specific but lesser-studied isomer. To provide a thorough technical overview, this document presents a comparative analysis of its structural analogs: 3-Amino-6-methoxypicolinic acid and 6-Amino-4-methoxypicolinic acid, as well as the parent compound, 5-Methoxypicolinic acid.

Physicochemical Properties: A Comparative Analysis

The chemical properties of a molecule are fundamental to its behavior in biological and chemical systems. The following table summarizes the available and predicted physicochemical properties of this compound and its related isomers.

| Property | This compound (Predicted) | 3-Amino-6-methoxypicolinic acid[1][2][3] | 6-Amino-4-methoxypicolinic acid[4] | 5-Methoxypicolinic acid[5] |

| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₇H₇NO₃ |

| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 168.15 g/mol | 153.14 g/mol |

| CAS Number | Not available | 870971-19-0 | 98276-83-6 | 29082-92-6 |

| Appearance | Solid (predicted) | Light yellow to light brown solid[2] | Solid | White to off-white solid[5] |

| Melting Point | Not available | Not available | Not available | 172-174 °C |

| Boiling Point | Not available | Not available | Not available | 312.8 °C at 760 mmHg |

| Solubility | Soluble in polar solvents (predicted) | Not available | Not available | Soluble in water and alcohols[5] |

| pKa | Not available | Not available | Not available | Not available |

| LogP | Not available | Not available | Not available | 0.7 |

General Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not documented, a general approach can be extrapolated from established methods for synthesizing substituted picolinic acids. A plausible synthetic route would involve the functionalization of a pre-existing pyridine ring.

A common strategy for the synthesis of aminopicolinic acids involves a multi-step process starting from a substituted pyridine derivative. This can include nitration, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations.

The characterization of a newly synthesized compound like this compound would involve a suite of analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches), the amine (N-H stretches), and the ether (C-O stretch) functionalities.

-

-

Melting Point Determination:

-

To determine the melting point range, which is a key physical property and an indicator of purity.

-

Logical Relationship of Key Chemical Properties

The chemical properties of an aminopicolinic acid are interconnected and dictate its overall behavior. The following diagram illustrates these relationships.

Potential Biological Significance and Applications

The aminopicolinic acid scaffold is of significant interest in drug discovery. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[9]

-

Enzyme Inhibition: The carboxylic acid and amino groups can act as key binding moieties within the active sites of enzymes. For instance, some picolinic acid derivatives have been explored as inhibitors of various enzymes.

-

Antimicrobial and Antiviral Activity: The pyridine nucleus is present in numerous compounds with demonstrated antimicrobial and antiviral properties.

-

Neurological Activity: Picolinic acid itself is a neuroprotective agent. The introduction of substituents could modulate its activity on neurological targets.

-

Chelating Agents: The picolinic acid structure can chelate metal ions, which can be relevant for various biological processes and for the design of metal-binding drugs.

The specific substitution pattern of this compound, with an electron-donating amino group and a methoxy group, would be expected to influence its electronic properties and, consequently, its biological activity. Further research and experimental validation are necessary to elucidate its specific therapeutic potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-Amino-6-methoxypicolinic acid | 870971-19-0 [sigmaaldrich.com]

- 3. 3-Amino-6-methoxypicolinic acid | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. feradical.utsa.edu [feradical.utsa.edu]

- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picolinic Acid | SIELC Technologies [sielc.com]

- 9. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-6-methoxypicolinic Acid: Structure, Properties, and Synthesis Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-6-methoxypicolinic acid, a substituted pyridine derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document also includes information on its isomers to offer a broader context for its potential properties and synthesis.

Structure and IUPAC Name

The chemical structure of this compound is based on a picolinic acid (pyridine-2-carboxylic acid) backbone. The substituents are an amino group (-NH₂) at the 5-position and a methoxy group (-OCH₃) at the 6-position.

Chemical Structure:

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-Amino-6-methoxypyridine-2-carboxylic acid .

Physicochemical Properties

| Property | 3-Amino-6-methoxypicolinic acid | 6-Amino-4-methoxypicolinic acid | 5-Methoxypicolinic acid |

| CAS Number | 870971-19-0[1] | 98276-83-6[2] | 29082-92-6[3][4] |

| Molecular Formula | C₇H₈N₂O₃[1][5] | C₇H₈N₂O₃[2] | C₇H₇NO₃[3][4] |

| Molecular Weight | 168.15 g/mol [1] | 168.15 g/mol [2] | 153.14 g/mol [3] |

| Physical Form | Light yellow to light brown solid[1] | - | White to off-white solid[4] |

| Melting Point | - | - | 172-174 °C[3] |

| Boiling Point | - | - | 312.8 °C at 760 mmHg[3] |

| Solubility | - | - | Soluble in polar solvents (e.g., water, alcohols)[4] |

Experimental Protocols: Synthesis of Aminopicolinic Acid Derivatives

While a specific, validated synthesis protocol for this compound is not documented in the searched literature, general methods for the synthesis of substituted aminopicolinic acids can be adapted. A common strategy involves the functionalization of a pre-existing pyridine ring.

A potential synthetic route could involve the following key steps, illustrated in the workflow diagram below:

-

Nitration: Introduction of a nitro group onto a suitable methoxypicolinic acid precursor.

-

Reduction: Conversion of the nitro group to an amino group.

The synthesis of related aminopicolinic acids often starts from commercially available precursors, followed by a series of reactions to introduce the desired functional groups. For example, the synthesis of some aminopicolinic acids has been achieved through the nitration of a picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group[6].

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an aminomethoxypicolinic acid derivative.

Caption: Generalized synthetic workflow for this compound.

Potential Applications and Signaling Pathways

While no specific biological activity or signaling pathway has been attributed to this compound in the available literature, substituted picolinic acids are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The structural motifs present in this molecule—an aminopyridine and a carboxylic acid—are found in numerous pharmacologically active agents. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a pyridine derivative with potential for further investigation in drug discovery and materials science. This guide provides the foundational chemical information for this compound, including its structure and IUPAC name. While experimental data for this specific molecule is scarce, the provided information on its isomers and potential synthetic strategies offers a valuable starting point for researchers. Future experimental work is necessary to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activity.

References

Potential Antimicrobial Effects of Picolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine derivative and a catabolite of the amino acid tryptophan, has garnered significant interest for its diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2] A key feature of picolinic acid is its role as a bidentate chelating agent, forming stable complexes with divalent and trivalent metal ions such as zinc, iron, copper, and manganese.[1] This chelating ability is believed to be a primary contributor to its observed antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of the antimicrobial effects of picolinic acid and its derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of picolinic acid and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The following tables summarize the reported MIC values for various picolinic acid derivatives.

Antibacterial Activity

Picolinic acid and its metal complexes have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Picolinic Acid against Bacteria

| Bacterial Species | MIC (mg/mL) | Reference |

| Serratia marcescens | 0.5 | [3][4] |

| Klebsiella pneumoniae | 0.5 | [3][4] |

| Escherichia coli | 0.5 | [3][4] |

| Shigella flexneri | 0.5 | [3] |

| Bacillus cereus | 0.5 | [3] |

| Proteus vulgaris | 0.5 | [3] |

| Micrococcus luteus | 0.5 | [3] |

| Enterobacter cloacae | 1.0 | [3] |

| Proteus mirabilis | 1.5 | [3] |

| Bacillus subtilis | 2.0 | [3] |

| Staphylococcus aureus | 2.0 | [3] |

| Lactococcus lactis | 2.0 | [3] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Metal Picolinates against Bacteria

| Compound | Bacterial Species | MIC (mg/mL) | Reference |

| Zinc Picolinate | Bacillus cereus, Shigella flexneri, Proteus vulgaris, Proteus mirabilis, Klebsiella pneumoniae, Lactococcus lactis, Staphylococcus aureus, Enterobacter cloacae, Escherichia coli | 0.5 | [5][6] |

| Bacillus subtilis, Serratia marcescens | 1.5 | [6] | |

| Micrococcus luteus | 2.0 | [6] | |

| Copper Picolinate | Staphylococcus aureus, Proteus vulgaris, Micrococcus luteus, Lactococcus lactis, Escherichia coli, Serratia marcescens, Proteus mirabilis | 0.5 | [5][6] |

| Klebsiella pneumoniae | 1.0 | [5][6] | |

| Enterobacter cloacae | 1.5 | [5][6] | |

| Bacillus cereus, Bacillus subtilis | 2.0 | [5][6] | |

| Cobalt Picolinate | Micrococcus luteus, Serratia marcescens | 0.5 | [5][6] |

| Nickel Picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 | [5][6] |

| Manganese Picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 | [5][6] |

Antifungal Activity

Picolinic acid and its derivatives have also been investigated for their potential to inhibit the growth of pathogenic fungi. Dipicolinic acid, a related compound, has shown promising antifungal effects.

Table 3: Minimum Inhibitory Concentrations (MICs) of Picolinic Acid and its Salts against Candida albicans

| Compound | pH | MIC (mg/mL) | Reference |

| Picolinic Acid | 5.0 | 0.02 - 0.78 | [7] |

| 7.0 | 0.19 - 3.13 | [7] | |

| Sodium Picolinate | 5.0 | 0.02 - 3.13 | [7] |

| 7.0 | 0.02 - 3.13 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial effects of picolinic acid derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8][9]

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of the picolinic acid derivative is prepared in a suitable solvent and sterilized by filtration.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.[10]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[9]

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) after incubation.

References

- 1. asm.org [asm.org]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scihub.org [scihub.org]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 5-Amino-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-methoxypicolinic acid is a synthetic pyridine derivative with potential therapeutic applications stemming from its structural similarity to biologically active picolinic acid analogs. While direct experimental data on this specific compound is not extensively available, this technical guide synthesizes information from closely related aminopicolinic and methoxypicolinic acid derivatives to propose a plausible mechanism of action. This guide outlines hypothesized interactions with key biological targets, including enzymes and signaling pathways, and provides detailed experimental protocols for the validation of these proposed mechanisms. The core functionalities are believed to revolve around enzyme inhibition, modulation of cell cycle progression, and metal ion chelation. This document serves as a foundational resource for researchers initiating studies on this and similar compounds.

Introduction

Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, immunomodulatory, and anticancer effects. The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions and interact with various enzymes. The introduction of amino and methoxy substituents to the picolinic acid scaffold, as seen in this compound, is a common strategy in drug discovery to modulate the compound's physicochemical properties and enhance its biological activity and target specificity. This guide will explore the hypothesized mechanism of action of this compound based on the known biological effects of its structural analogs.

Hypothesized Mechanisms of Action

Based on the known bioactivities of related picolinic acid derivatives, the mechanism of action of this compound is likely multifaceted, potentially involving:

-

Enzyme Inhibition: Picolinic acid derivatives have been identified as inhibitors of various enzymes, notably dopamine β-monooxygenase (DBM), a key enzyme in the biosynthesis of norepinephrine.[1][2] The amino and methoxy groups of this compound may influence its binding affinity and inhibitory potency against DBM or other enzymes.

-

Antiproliferative Activity and Cell Cycle Regulation: Substituted pyridine derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines.[3][4][5][6][7] This is often achieved through the induction of cell cycle arrest at specific checkpoints, such as G1 or G2/M phase.

-

Zinc Chelation and Modulation of Zinc-Finger Proteins: Picolinic acid is a known chelator of divalent metal ions, particularly zinc.[8][9][10][11] By sequestering zinc, it can disrupt the function of zinc-finger proteins, which are critical for a variety of cellular processes, including DNA replication and repair.

Quantitative Data on Related Compounds

To provide a quantitative basis for the hypothesized mechanisms, the following tables summarize the inhibitory and antiproliferative activities of various picolinic acid and pyridine derivatives. It is important to note that these values are for structurally related compounds and should be considered as a reference for initiating studies on this compound.

Table 1: Inhibition of Dopamine β-Monooxygenase by Picolinic Acid Derivatives

| Compound | Substitution Pattern | Inhibition Type | Ki (µM) | Reference |

| 2-quinoline-carboxylic acid | - | Allosteric, Uncompetitive | 140 | [12] |

| 1-isoquinolinecarboxylic acid | - | Linear, Competitive | 0.9 | [12] |

| Fusaric acid | 5-butyl | Not specified | Not specified | [13] |

| Nepicastat | - | Competitive | 0.0085 (bovine), 0.009 (human) | [13] |

Table 2: Antiproliferative Activity of Substituted Pyridine and Related Heterocyclic Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine derivative | MCF-7 | 0.045 | [3] |

| Thienopyrimidine derivative | MDA-MB-231 | 0.16 | [3] |

| Dregamine derivative | L5178Y (MDR) | 4.28 - 12.91 | [4] |

| Aminobenzoic acid derivative | AChE (enzyme) | 0.12 | [14] |

| 3-Arylcoumarin derivative | MCF-7 | Not specified | [6] |

| Pyridine derivative | MCF-7 | Not specified | [7] |

Table 3: Zinc Chelation by Picolinic Acid and Related Compounds

| Compound | log Ks (ZnL) | Reference |

| Picolinic Acid | Not specified | [8] |

| TPEN | > 15 | [10] |

| Cyclen | > 15 | [10] |

| Bispicen | < 15 | [10] |

| TPA | < 15 | [10] |

| BPA | < 15 | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action of this compound.

Dopamine β-Monooxygenase (DBM) Inhibition Assay

This protocol is adapted from methods used for assaying DBM activity.[2]

Objective: To determine the in vitro inhibitory effect of this compound on DBM activity.

Materials:

-

Purified bovine adrenal DBM

-

Tyramine (substrate)

-

Ascorbic acid

-

Catalase

-

Fumarate

-

Copper sulfate (optional, to inhibit endogenous inhibitors)

-

Test compound (this compound)

-

Phosphate buffer (pH 6.0)

-

Perchloric acid

-

HPLC system with electrochemical or fluorescence detector

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, ascorbic acid, catalase, and fumarate.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the substrate (tyramine) and the enzyme (DBM).

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the product (octopamine) using HPLC.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing cell viability.[1][3][8]

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of treated cells.[5][6][15][16]

Objective: To determine if this compound induces cell cycle arrest.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Zinc Chelation Assay

This protocol provides a method to assess the zinc-chelating ability of the test compound.[14]

Objective: To determine the zinc chelation capacity of this compound.

Materials:

-

Test compound (this compound)

-

Zinc sulfate (ZnSO4) solution

-

Indicator dye (e.g., Zincon or a fluorescent zinc indicator)

-

Buffer solution (e.g., HEPES or Tris-HCl at physiological pH)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a solution of the zinc-indicator complex in the buffer.

-

Add varying concentrations of the test compound to this solution.

-

Allow the mixture to equilibrate.

-

Measure the change in absorbance or fluorescence of the indicator, which corresponds to the displacement of the indicator by the test compound from the zinc complex.

-

Calculate the stability constant (binding affinity) of the test compound for zinc.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general workflow for investigating the mechanism of action of this compound.

Caption: Hypothesized molecular interactions of this compound.

Caption: A typical workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence, this technical guide provides a robust framework for future research. Based on the well-documented activities of structurally similar picolinic acid derivatives, it is hypothesized that this compound exerts its biological effects through a combination of enzyme inhibition, induction of cell cycle arrest, and metal ion chelation. The detailed experimental protocols and hypothesized pathways presented herein offer a clear roadmap for researchers to systematically investigate and validate these potential mechanisms. Further studies are warranted to confirm these hypotheses and to fully characterize the therapeutic potential of this compound.

References

- 1. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of dopamine beta-hydroxylase by bidentate chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Solubility of 5-Amino-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-6-methoxypicolinic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes analogous data for a structurally similar compound, picolinic acid, and detailed experimental protocols for determining solubility.

Understanding Solubility

Solubility is a critical physicochemical property in drug development, influencing bioavailability, formulation, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an active pharmaceutical ingredient (API) like this compound, understanding its solubility in various solvents is a fundamental first step.

Factors Influencing Solubility

The solubility of a compound is influenced by several factors, including its chemical structure, the properties of the solvent, temperature, and pH.

Caption: Key factors influencing the solubility of a chemical compound.

Analogous Solubility Data: Picolinic Acid

In the absence of specific data for this compound, the solubility of the parent compound, picolinic acid, can provide valuable insights. Picolinic acid is highly soluble in water and less so in organic solvents like ethanol and acetonitrile[1][2].

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Molar Fraction (x) | Reference |

| Water | 20 | ~862.5 | - | [2] |

| Ethanol | 20 | ~57.1 | - | [2] |

| Acetonitrile | 20 | ~17.0 | - | [2] |

Note: This data is for picolinic acid and should be used as an estimate for this compound.

Experimental Protocols for Solubility Determination

A standardized approach to determining the solubility of a new chemical entity is crucial for data consistency and comparability. The following protocols are based on established methods, including the OECD Guideline 105 for water solubility.[3][4][5][6]

General Workflow for Solubility Testing

The determination of solubility generally follows a systematic workflow to ensure accurate and reproducible results.

Caption: Generalized workflow for experimental solubility determination.

Protocol 1: Shake-Flask Method (for solubilities > 10 mg/L)

This method, also described in OECD Guideline 105, is suitable for substances with moderate to high solubility.[3][7]

Materials:

-

This compound (analytical grade)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and/or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to allow it to reach equilibrium. A preliminary test can help determine the necessary equilibration time.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Protocol 2: Column Elution Method (for solubilities < 10 mg/L)

This method is preferred for poorly soluble substances to avoid issues with separating fine particles from the saturated solution.[4][7]

Materials:

-

This compound (analytical grade)

-

Inert support material (e.g., glass beads, celite)

-

Chromatography column with a temperature-controlled jacket

-

Peristaltic pump

-

Fraction collector

-

Selected solvent

-

Analytical instrument for quantification

Procedure:

-

Column Preparation: Coat an inert support material with an excess of this compound. This can be done by dissolving the compound in a volatile solvent, mixing it with the support, and then evaporating the solvent. Pack the coated support into the chromatography column.

-

Elution: Pump the chosen solvent through the column at a slow, constant flow rate. The temperature of the column should be maintained at the desired level. The slow flow rate ensures that the solvent is saturated with the compound as it passes through the column.

-

Sample Collection: Collect fractions of the eluate using a fraction collector.

-

Quantification: Analyze the concentration of the compound in each fraction using a highly sensitive and validated analytical method.

-

Data Analysis: The solubility is determined from the plateau concentration of the collected fractions. It's important to ensure that the concentration is constant over several fractions to confirm that equilibrium was reached.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

Technical Guide: Spectroscopic Data for 5-Amino-6-methoxypicolinic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic and Biological Data of 5-Amino-6-methoxypicolinic acid

This document serves as a guide to the spectroscopic and biological signaling data currently available for this compound.

1. Spectroscopic Data

A comprehensive search of publicly available scientific databases and literature has been conducted to collate the spectroscopic data for this compound. This includes searches for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Despite extensive efforts, no specific experimental spectroscopic data for this compound could be located in the public domain. The available information is limited to related but structurally distinct compounds. As a result, quantitative data tables and detailed experimental protocols for the target molecule cannot be provided at this time.

It is recommended that researchers working with this compound perform their own analytical characterization to obtain the necessary spectroscopic data.

2. Biological Signaling Pathways

Similarly, a thorough review of the literature did not yield any specific information regarding the biological activity or associated signaling pathways of this compound. Therefore, a diagram of its signaling pathway cannot be generated.

3. Logical Workflow for Compound Characterization

For researchers synthesizing or acquiring this compound, a general workflow for its characterization is proposed below. This logical diagram outlines the standard steps for spectroscopic analysis and data interpretation.

5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers

CAS Number: 1256793-40-4

This technical guide provides a comprehensive overview of 5-Amino-6-methoxypicolinic acid, a substituted picolinic acid of interest to researchers in drug discovery and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document presents a combination of available information, predicted data, and established protocols for analogous compounds to serve as a valuable resource for scientists.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively available in published literature. The following tables summarize key identifiers and predicted physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1256793-40-4[1] |

| IUPAC Name | 5-amino-6-methoxypyridine-2-carboxylic acid |

| Molecular Formula | C₇H₈N₂O₃[1] |

| Molecular Weight | 168.15 g/mol [1] |

| SMILES | COC1=C(N)C=CC(=N1)C(=O)O[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for the related compound 5-Methoxypicolinic acid is 172-174 °C. |

| Boiling Point | Not available | Data for the related compound 5-Methoxypicolinic acid is 312.8°C at 760 mmHg. |

| Solubility | Not available | Picolinic acids are generally soluble in polar organic solvents and sparingly soluble in water. |

| pKa | Not available | The carboxylic acid moiety is expected to have a pKa in the range of 2-4, while the amino group's pKa will be influenced by the pyridine ring. |

| LogP | Not available | The presence of both polar (amino, carboxylic acid) and non-polar (methoxy) groups suggests a moderate LogP value. |

Note: The predicted values are generated from computational models and should be confirmed experimentally.

Synthesis and Characterization

While a specific, validated synthesis protocol for this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted aminopicolinic acids.

Proposed Experimental Protocol: Synthesis of this compound

This proposed multi-step synthesis starts from a commercially available substituted pyridine.

Step 1: Nitration of 6-methoxypicolinic acid

-

To a stirred solution of 6-methoxypicolinic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-substituted product.

-

Filter, wash with cold water, and dry the crude 5-nitro-6-methoxypicolinic acid.

Step 2: Reduction of the Nitro Group

-

Dissolve the 5-nitro-6-methoxypicolinic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% palladium on carbon.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported. However, based on the activities of structurally related compounds, some potential areas of interest for biological screening can be proposed. Picolinic acid derivatives and other substituted aminopyridines have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The workflow for investigating a novel compound like this compound would typically follow a path from synthesis and characterization to biological screening and mechanism of action studies.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and biological screening of a novel compound such as this compound.

Conclusion

This compound represents a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited, this technical guide provides a foundational resource for researchers by outlining predicted properties, a plausible synthetic route, and general workflows for characterization and biological evaluation. Further experimental work is necessary to fully elucidate the chemical and biological properties of this compound.

References

The Untapped Therapeutic Potential of 5-Amino-6-methoxypicolinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific therapeutic potential, mechanism of action, and detailed biological activity of 5-Amino-6-methoxypicolinic acid (CAS: 1427083-45-1) is currently limited. This guide provides a comprehensive overview of its chemical properties and explores the therapeutic landscape of structurally analogous compounds to infer its potential applications. The information on potential therapeutic uses, mechanisms, and experimental protocols is largely extrapolated from research on related picolinic acid and aminopyridine derivatives and should be considered as a guide for future investigation.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyridine carboxylic acid class. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, suggests a high potential for biological activity and makes it an intriguing candidate for drug discovery and development. While direct studies are scarce, the therapeutic activities of related molecules provide a strong rationale for its investigation.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 5-amino-6-methylpyridine-2-carboxylic acid |

| CAS Number | 1427083-45-1 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Canonical SMILES | CC1=NC(C(=O)O)=CC=C1N |

| InChI Key | ODXWNZYERGNWKK-UHFFFAOYSA-N |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

Extrapolated Therapeutic Potential

Based on the biological activities of structurally similar compounds, this compound may hold therapeutic potential in several key areas:

-

Anticancer Activity: The pyridine and picolinic acid scaffolds are present in numerous anticancer agents. For instance, 5-Amino-2-methoxypyridine is a reagent used in the synthesis of potent and selective PI3K inhibitors, which are crucial in cancer therapy. The structural similarity suggests that this compound could be explored for similar inhibitory activities.

-

Antimicrobial and Anti-inflammatory Effects: 5-Methoxypicolinic acid, a closely related structure lacking the amino group, has been suggested to have potential antimicrobial and anti-inflammatory properties. The addition of an amino group in this compound could modulate these activities.

-

Neurological Disorders: Derivatives of aminopyridines have been investigated for their role in the central nervous system. For example, 5-Amino-2-methoxypyridine is used to synthesize antagonists for the OX2 receptor, which is involved in regulating sleep and wakefulness. This suggests a potential for this compound derivatives to modulate neurological pathways.

-

Antimalarial Activity: 8-Aminoquinoline derivatives are a well-established class of antimalarial drugs. The amino-methoxy-pyridine core of this compound shares features with these compounds, indicating a potential avenue for antimalarial drug discovery.

Potential Mechanisms of Action (Hypothetical)

Given the potential therapeutic areas, a key hypothetical mechanism of action for this compound or its derivatives could be the inhibition of signaling pathways critical for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Generalized Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on methodologies for similar compounds, the following outlines potential experimental workflows.

General Synthesis of Aminopicolinic Acids

A plausible synthetic route for this compound could involve the following conceptual steps. This is a generalized workflow and would require optimization.

Caption: A generalized synthetic workflow for aminopicolinic acids.

In Vitro Cytotoxicity Assay (Example Protocol)

To assess potential anticancer activity, a standard MTT assay could be employed.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The structural similarities to biologically active compounds suggest that it is a promising candidate for further investigation, particularly in the fields of oncology, infectious diseases, and neurology.

Future research should focus on:

-

Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis route and full characterization of the compound.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes and receptors.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and safety profile in animal models.

5-Amino-6-methoxypicolinic Acid: A Review of Its Chemistry and Potential as a Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-methoxypicolinic acid, a substituted pyridine derivative, holds potential as a valuable building block in medicinal chemistry. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups on a picolinic acid core presents opportunities for the synthesis of novel compounds with diverse pharmacological activities. This technical guide provides a comprehensive review of the available research on this compound, including its synthesis and context within the broader landscape of substituted picolinic acids. Due to a notable lack of extensive publicly available research specifically on the biological activity of this compound, this review will also explore the known biological roles and experimental protocols for closely related analogs to provide a framework for future investigation.

Introduction

Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in the field of drug discovery. The pyridine ring and the carboxylic acid at the 2-position provide a key scaffold for interacting with various biological targets. The introduction of additional substituents, such as amino and methoxy groups, can significantly modulate the physicochemical properties and pharmacological profile of these molecules. This compound (systematic name: 5-Amino-6-methoxypyridine-2-carboxylic acid; CAS Number: 1256793-40-4) is one such derivative with potential for further exploration.

While specific biological data for this compound is scarce in publicly accessible literature, its structural motifs are present in compounds with known biological activities. This suggests that this compound could serve as a crucial intermediate or a core structure for developing new therapeutic agents.

Chemical Synthesis and Characterization

A plausible synthetic strategy could involve the introduction of the amino and methoxy groups onto a pre-existing pyridine ring, followed by the formation or modification of the carboxylic acid moiety.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

General Experimental Considerations:

-

Starting Materials: The choice of the initial substituted pyridine is crucial and will dictate the subsequent reaction steps.

-

Reaction Conditions: Optimization of reaction conditions, including temperature, solvent, and catalysts, is essential to achieve good yields and purity.

-

Purification: Purification of intermediates and the final product would likely involve techniques such as column chromatography, recrystallization, and acid-base extraction.

-

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Significance and Therapeutic Applications

While direct biological data for this compound is limited, the pharmacological profiles of structurally similar compounds provide valuable insights into its potential applications.

Role as a Synthetic Intermediate

A patent application (WO2018116139A1) discloses the use of related picolinic acid derivatives as intermediates in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound investigated for the treatment of respiratory disorders. This highlights the utility of the aminomethoxypicolinic acid scaffold in constructing more complex and biologically active molecules.

Insights from Related Picolinic Acid Derivatives

Research on other substituted picolinic acids has revealed a wide range of biological activities:

-

Antineoplastic Activity: 5-Alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibitory activity against ribonucleotide reductase and significant antineoplastic activity in vivo against L1210 leukemia.

-

Dopamine and Serotonin Receptor Antagonism: 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist.

These examples suggest that the 5-amino and 6-methoxy substitution pattern could be a valuable feature for designing novel enzyme inhibitors or receptor modulators.

Hypothetical Drug Discovery Workflow:

Caption: A typical workflow for utilizing a core scaffold in drug discovery.

Experimental Protocols for Evaluation

To elucidate the biological activity of this compound, a series of in vitro and in vivo assays would be necessary. The following are general protocols that could be adapted for its evaluation.

In Vitro Assays

Table 1: Potential In Vitro Assays for Biological Characterization

| Assay Type | Objective | General Methodology |

| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of specific enzymes (e.g., kinases, proteases). | The compound is incubated with the target enzyme and its substrate. The rate of product formation is measured and compared to a control without the inhibitor. IC50 values are calculated. |

| Receptor Binding Assays | To assess the affinity of the compound for specific receptors. | A radiolabeled ligand and the test compound are incubated with a preparation of the target receptor. The displacement of the radioligand by the test compound is measured to determine the binding affinity (Ki). |

| Cell Proliferation Assays | To evaluate the effect of the compound on the growth of cancer cell lines. | Cancer cells are treated with varying concentrations of the compound. Cell viability is assessed after a specific incubation period using assays like MTT or CellTiter-Glo®. GI50 values are determined. |

| Antimicrobial Assays | To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. | The compound is serially diluted in growth media and incubated with the microorganism. The lowest concentration that inhibits visible growth is determined as the MIC. |

In Vivo Models

Should in vitro activity be observed, further evaluation in animal models would be warranted to assess efficacy, pharmacokinetics, and toxicity. The choice of model would depend on the specific therapeutic area of interest.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule in the realm of medicinal chemistry. While direct evidence of its biological activity is currently lacking in the public domain, its structural similarity to components of pharmacologically active compounds suggests significant potential. Its primary value may lie in its role as a versatile synthetic intermediate for the creation of compound libraries for high-throughput screening.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis for this compound.

-

Systematic screening of the compound and its derivatives against a diverse panel of biological targets.

-

Elucidation of the structure-activity relationships (SAR) of its derivatives to guide the design of more potent and selective compounds.

The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases. This review serves as a call to the scientific community to further investigate this promising chemical entity.

Methodological & Application

Application Note: A Four-Step Synthesis of 5-Amino-6-methoxypicolinic Acid from Methyl 2,6-Dichloropyridine-3-carboxylate

Introduction

5-Amino-6-methoxypicolinic acid is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the carboxylic acid, amino, and methoxy groups on the pyridine ring, make it a versatile scaffold for drug discovery and development. This application note provides a detailed four-step protocol for the synthesis of this compound, commencing from the commercially available methyl 2,6-dichloropyridine-3-carboxylate. The described synthetic route is robust, scalable, and utilizes standard laboratory reagents and techniques, making it accessible to a broad range of researchers.

Overall Reaction Scheme

The synthesis proceeds through four sequential transformations: selective methoxylation, nitration, simultaneous nitro group reduction and dechlorination via catalytic hydrogenation, and finally, ester hydrolysis to yield the target compound.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following table summarizes the expected yields and key analytical data for each step of the synthesis.

| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by LCMS) |

| 1 | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | C₈H₈ClNO₃ | 201.61 | 85-95 | >98% |

| 2 | Methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate | C₈H₇ClN₂O₅ | 246.61 | 70-80 | >97% |

| 3 | Methyl 5-amino-6-methoxypicolinate | C₈H₁₀N₂O₃ | 182.18 | 80-90 | >98% |

| 4 | This compound | C₇H₈N₂O₃ | 168.15 | >95 | >99% |

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-6-methoxypyridine-3-carboxylate

This procedure is adapted from similar methoxylation reactions of chloropyridines.[1]

Materials:

-

Methyl 2,6-dichloropyridine-3-carboxylate (1.0 equiv)

-

Sodium methoxide (1.1 equiv)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 2,6-dichloropyridine-3-carboxylate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium methoxide portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 2-chloro-6-methoxypyridine-3-carboxylate.

Figure 2: Experimental workflow for the synthesis of Methyl 2-chloro-6-methoxypyridine-3-carboxylate.

Step 2: Synthesis of Methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate

This protocol is based on standard aromatic nitration procedures.[2]

Materials:

-

Methyl 2-chloro-6-methoxypyridine-3-carboxylate (1.0 equiv)

-

Fuming nitric acid (HNO₃, 1.5 equiv)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add methyl 2-chloro-6-methoxypyridine-3-carboxylate while maintaining the internal temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate.

Step 3: Synthesis of Methyl 5-amino-6-methoxypicolinate

This step involves a catalytic hydrogenation which simultaneously reduces the nitro group and removes the chloro substituent.

Materials:

-

Methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate (1.0 equiv)

-

10% Palladium on carbon (Pd/C, 10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve methyl 2-chloro-6-methoxy-5-nitropyridine-3-carboxylate in methanol or ethyl acetate.

-

Carefully add 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LCMS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield methyl 5-amino-6-methoxypicolinate, which is often pure enough for the next step without further purification.

Step 4: Synthesis of this compound

This final step is a standard ester hydrolysis.[3]

Materials:

-

Methyl 5-amino-6-methoxypicolinate (1.0 equiv)

-

Lithium hydroxide (LiOH, 2.0 equiv)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 5-amino-6-methoxypicolinate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LCMS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1 M HCl.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Figure 3: Logical relationship of the key transformations in the synthesis.

Conclusion

This application note details a reliable and efficient four-step synthesis of this compound from methyl 2,6-dichloropyridine-3-carboxylate. The provided protocols are straightforward and utilize common laboratory procedures, making this important building block readily accessible for applications in pharmaceutical and materials science research. The clear data presentation and workflow diagrams are intended to facilitate the successful implementation of this synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]

- 3. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 5-Amino-6-methoxypicolinic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methoxypicolinic acid is a functionalized pyridine derivative that holds potential as a versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern, featuring an amino group, a methoxy group, and a carboxylic acid on the picoline scaffold, offers multiple reaction sites for the construction of complex molecular architectures. While specific literature on this compound is limited, its structural motifs are present in various biologically active compounds, suggesting its utility in the development of novel therapeutics. These application notes provide an overview of its potential applications, a plausible synthetic protocol, and its physicochemical properties based on available data for related compounds.

Disclaimer: Direct experimental data for this compound is not widely available in published literature. The following protocols and applications are based on established synthetic methodologies for analogous substituted picolinic acids and the known pharmacological relevance of the aminopicolinic acid scaffold.

Physicochemical Properties

A summary of the predicted and known properties of this compound and a related compound, 5-Methoxypicolinic acid, are presented below for comparison.

| Property | This compound (Predicted) | 5-Methoxypicolinic acid (CAS 29082-92-6)[1] |

| Molecular Formula | C₇H₈N₂O₃ | C₇H₇NO₃ |

| Molecular Weight | 168.15 g/mol | 153.14 g/mol |

| Appearance | Off-white to light brown solid | White to off-white solid |

| Melting Point | Not available | 172-174 °C |

| Boiling Point | Not available | 312.8 °C at 760 mmHg |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Soluble in polar solvents like water and alcohols. |

Potential Pharmaceutical Applications

The aminopicolinic acid scaffold is a key component in a variety of pharmacologically active molecules. By analogy, this compound could serve as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas.

-

Antimicrobial Agents: Aminopicolinic acid derivatives have been investigated for their antimicrobial properties. The amino and carboxylic acid moieties can be functionalized to interact with bacterial enzymes or cellular structures.

-

Enzyme Inhibitors: The structural features of this compound make it a suitable starting material for the design of enzyme inhibitors, for example, in the development of herbicides that target specific plant enzymes.[2]

-

Dopamine and Serotonin Receptor Ligands: Picolinic acid derivatives have been utilized in the synthesis of potent antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors, indicating potential applications in treating neurological and psychiatric disorders.[3]

-

Metal Chelating Agents: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate ligand for various metal ions. This property is useful in the design of metal-chelating drugs for conditions involving metal ion imbalance or for diagnostic imaging agents.

Experimental Protocols

The following is a proposed multi-step synthesis for this compound, based on general and established organic chemistry principles for the synthesis of substituted picolinic acids.[4]

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 6-Hydroxypicolinic acid to yield 6-Hydroxy-5-nitropicolinic acid

-

To a cooled (0-5 °C) solution of fuming nitric acid, slowly add concentrated sulfuric acid while maintaining the temperature.

-

Gradually add 6-hydroxypicolinic acid to the nitrating mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Methylation of 6-Hydroxy-5-nitropicolinic acid to yield 6-Methoxy-5-nitropicolinic acid

-

Suspend 6-hydroxy-5-nitropicolinic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the suspension.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.

Step 3: Esterification of 6-Methoxy-5-nitropicolinic acid to yield Methyl 6-methoxy-5-nitropicolinate

-

Dissolve 6-methoxy-5-nitropicolinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the methyl ester.

Step 4: Reduction of Methyl 6-methoxy-5-nitropicolinate to yield Methyl 5-amino-6-methoxypicolinate

-

Dissolve the nitro-ester in a suitable solvent like methanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the amino ester.

Step 5: Hydrolysis of Methyl 5-amino-6-methoxypicolinate to yield this compound

-

Dissolve the amino ester in a mixture of an alcohol (e.g., methanol) and water.

-

Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using the target intermediate.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations. The presence of versatile functional groups on the picolinic acid core makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery campaigns targeting a wide array of diseases. Further research into the synthesis and application of this intermediate is warranted to fully unlock its potential in the development of new pharmaceutical agents.

References

Applications of 5-Amino-6-methoxypicolinic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note on the Availability of Data: Extensive literature searches for specific applications of 5-Amino-6-methoxypicolinic acid in organic synthesis did not yield detailed experimental protocols or quantitative data. This suggests that the compound may be a novel or specialized reagent with limited published applications. The following application notes and protocols are therefore based on the established reactivity and applications of structurally analogous compounds, such as other substituted aminopicolinic acids and related amino-heterocyclic carboxylic acids. These examples serve to illustrate the potential synthetic utility of this compound.

Introduction to this compound and its Potential

This compound is a substituted pyridine derivative featuring three key functional groups: a carboxylic acid, an amino group, and a methoxy group. This unique combination of functionalities makes it a potentially versatile building block in organic synthesis. The pyridine core is a common scaffold in medicinal chemistry, and the substituents offer multiple reaction sites for diversification.

-

The carboxylic acid can be readily converted into esters, amides, or serve as a handle for decarboxylative cross-coupling reactions.

-

The amino group is a nucleophile and can undergo acylation, alkylation, arylation, or participate in the formation of heterocyclic rings.

-

The methoxy group can influence the electronic properties of the pyridine ring and may be a site for demethylation to reveal a hydroxyl group.

-

The overall structure is a "privileged scaffold" that can be found in a variety of biologically active molecules.[1][2]

Potential Applications in Organic Synthesis

Based on the reactivity of similar compounds, this compound is a promising candidate for the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science.

Synthesis of Bioactive Amide Derivatives

The most direct application of this compound is in the synthesis of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and many drug candidates contain this functional group.[3] The reaction of the carboxylic acid moiety with a wide range of primary and secondary amines can generate libraries of compounds for biological screening.

Experimental Protocols (Based on Analogous Systems)

The following protocols are generalized procedures based on well-established methods for similar substrates. Researchers should optimize these conditions for this compound.

Protocol 3.1: General Procedure for Amide Coupling

This protocol describes a standard method for the formation of an amide bond between a carboxylic acid and an amine using a coupling agent.[4]

Reaction:

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling agent (e.g., EDC, HATU)[3]

-

Base (e.g., DIPEA, Et3N)

-

Solvent (e.g., DMF, CH2Cl2)

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine (1.1 equiv.) and the base (1.5 equiv.).

-

Add the coupling agent (1.2 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3.2: Suzuki Cross-Coupling of a Halogenated Derivative

This protocol outlines a general procedure for a Suzuki cross-coupling reaction. This would require prior conversion of the amino or another position of this compound to a halide (e.g., via a Sandmeyer reaction on the amino group).

Reaction:

Materials:

-

Halogenated this compound derivative

-

Boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

-

To a reaction vessel, add the halogenated picolinic acid derivative (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite.

-

Extract the filtrate with an organic solvent and wash with water and brine.

-